molecular formula C12H14ClN5O B12780628 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride CAS No. 21528-12-1

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride

Cat. No.: B12780628
CAS No.: 21528-12-1
M. Wt: 279.72 g/mol
InChI Key: SYKXVZPQFBJYLL-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a naphthyl group attached to a biguanide moiety, with a hydroxyl group at the 7th position of the naphthyl ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride typically involves the reaction of 7-hydroxy-1-naphthylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, with careful control of temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The biguanide moiety can be reduced to form corresponding amines.

    Substitution: The naphthyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

Scientific Research Applications

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and biguanide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Hydroxy-2-naphthyl)biguanide hydrochloride
  • 1-(6-Hydroxy-1-naphthyl)biguanide hydrochloride
  • 1-(7-Methoxy-1-naphthyl)biguanide hydrochloride

Uniqueness

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is unique due to the specific position of the hydroxyl group on the naphthyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

CAS No.

21528-12-1

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine;hydrochloride

InChI

InChI=1S/C12H13N5O.ClH/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10;/h1-6,18H,(H6,13,14,15,16,17);1H

InChI Key

SYKXVZPQFBJYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl

Related CAS

32444-68-1

Origin of Product

United States

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